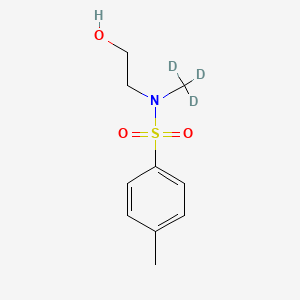
N-Hydroxy Riluzole-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Riluzole-13C,15N2 is a labeled analogue of N-Hydroxy Riluzole, which is a metabolite of Riluzole. This compound is labeled with stable isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications. The molecular formula of this compound is C7[13C]H5F3[15N]2O2S, and it has a molecular weight of 253.18.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Riluzole-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of N-Hydroxy Riluzole. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labeled precursors and reagents to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the isotopic labeling and chemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Riluzole-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
N-Hydroxy Riluzole-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging to track metabolic processes.
Industry: Applied in environmental studies to monitor and analyze chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-Hydroxy Riluzole-13C,15N2 involves its interaction with molecular targets and pathways similar to those of Riluzole. Riluzole is known to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular signaling pathways. These actions contribute to its neuroprotective effects and its use in treating conditions like amyotrophic lateral sclerosis .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy Riluzole: The unlabeled analogue of N-Hydroxy Riluzole-13C,15N2.
Riluzole: The parent compound from which N-Hydroxy Riluzole is derived.
N-Hydroxy Riluzole O-β-D-Glucuronide-13C,15N2: Another labeled analogue used in metabolic studies.
Uniqueness
This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in studies requiring detailed metabolic and pharmacokinetic analysis.
Properties
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl](15N)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)/i7+1,12+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTKLVQQZZIE-VUJIMZNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675960 |
Source


|
| Record name | N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189887-96-4 |
Source


|
| Record name | N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)


![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)







